molecular formula C18H15F2N3O5S2 B2444413 (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-25-5

(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2444413
CAS No.: 865248-25-5
M. Wt: 455.45
InChI Key: CPWPSBURIUVMIQ-PYCFMQQDSA-N
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Description

(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative intended for research use in early-stage pharmacological investigation. This compound features a sulfamoyl group and a fluorinated benzoyl imino side chain, structural motifs often associated with significant biological activity . Benzothiazoles are recognized as a privileged scaffold in medicinal chemistry, known for exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Specifically, derivatives with sulfamoyl substituents have been explored for their antimicrobial potential , and closely related (Z)-configured benzothiazole acetates have been identified in in-silico studies as potential inhibitors of the SARS-CoV-2 main protease (M pro ), suggesting a promising avenue for antiviral research . The 2,6-difluorobenzoyl moiety may influence the compound's electronic properties and binding affinity to biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing new therapeutic agents. Its research value lies in its complex molecular architecture, which combines several bioactive components into a single entity for structure-activity relationship (SAR) studies. Safety Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

ethyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O5S2/c1-2-28-15(24)9-23-13-7-6-10(30(21,26)27)8-14(13)29-18(23)22-17(25)16-11(19)4-3-5-12(16)20/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSBURIUVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological effects, and research findings related to its pharmacological properties.

Synthesis

The compound can be synthesized through various organic reactions involving the benzothiazole framework. The general synthetic route includes the formation of an imine from 2,6-difluorobenzoyl and a sulfamoyl derivative, followed by esterification to yield the final product. The molecular formula is C15H14F2N2O3SC_{15}H_{14}F_{2}N_{2}O_{3}S, with a molecular weight of 340.35 g/mol .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. In particular, compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant antibacterial and antifungal activity in vitro. For instance, a study on related compounds reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various microbial strains .

Antiproliferative Effects

The compound's structural components suggest potential anticancer properties. Preliminary studies have shown that related benzothiazole derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, certain derivatives exhibited IC50 values indicating potent antiproliferative activity .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.66
Compound BNUGC-30.004

Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate showed promising results in modulating inflammatory responses in various models .

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study on benzothiazole derivatives revealed that modifications at the imine position significantly enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus.
  • Anticancer Evaluation : A recent investigation into the structure-activity relationship (SAR) of related compounds identified key functional groups responsible for enhanced cytotoxicity against colorectal cancer cells.
  • Inflammation Modulation : In vivo studies demonstrated that certain derivatives could reduce edema in rat paw models, indicating their potential as therapeutic agents for inflammatory diseases.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential pharmacological applications of this compound:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have shown efficacy against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
(Z)-ethyl 2-(...)Pseudomonas aeruginosa4

Anti-inflammatory Effects

Studies suggest that compounds containing sulfamoyl groups can inhibit inflammatory pathways. The incorporation of such groups in (Z)-ethyl 2-(...) may enhance its anti-inflammatory potential.

Anticancer Properties

Research into similar thiazole derivatives has revealed promising anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of a related compound on HeLa cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Q & A

What are the key structural features of (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do they influence its reactivity?

Level: Basic
Answer:
The compound features a benzo[d]thiazole core with a sulfamoyl group at position 6 and a (2,6-difluorobenzoyl)imino group at position 2. The Z-configuration of the imino group ensures spatial alignment critical for bioactivity. The ethyl ester moiety enhances solubility for in vitro assays. Key functional groups include:

  • Thiazole ring : Facilitates π-π stacking with biological targets.
  • Sulfonamide : Enhances hydrogen-bonding potential.
  • Fluorine atoms : Improve metabolic stability and binding affinity via hydrophobic interactions .
    Methodological Insight: Use NMR (¹H/¹³C) to confirm stereochemistry and IR spectroscopy to verify sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and imino (C=N stretch at ~1640 cm⁻¹) groups .

What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Level: Basic
Answer:
Synthesis involves:

Cyclization : React 2-aminothiophenol derivatives with 2,6-difluorobenzoyl chloride to form the thiazole core.

Sulfonylation : Introduce the sulfamoyl group using chlorosulfonic acid and ammonia.

Esterification : Attach the ethyl acetate sidechain via nucleophilic acyl substitution.
Optimization Tips:

  • Use anhydrous DMF as a solvent to minimize hydrolysis.
  • Control temperature (60–80°C) during sulfonylation to prevent side reactions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Purity differences : Validate compound purity (>95%) via HPLC and mass spectrometry.
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural analogs : Compare activity with derivatives lacking fluorine or sulfamoyl groups to isolate functional group contributions.
    Case Study: Replace the ethyl ester with a methyl group to assess solubility effects on membrane permeability .

What advanced techniques are recommended for characterizing Z/E isomerism in this compound?

Level: Advanced
Answer:
The Z-configuration is critical for bioactivity. Use:

  • NOESY NMR : Detect spatial proximity between the imino proton and thiazole ring protons.
  • X-ray crystallography : Resolve absolute stereochemistry (if crystals are obtainable).
  • Dynamic HPLC : Monitor isomerization kinetics under varying pH/temperature conditions .

What experimental approaches are suitable for elucidating its mechanism of action?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., bacterial dihydrofolate reductase).
  • Enzyme inhibition assays : Quantify IC₅₀ against purified enzymes linked to antimicrobial activity.
  • CRISPR-Cas9 knockouts : Validate target relevance in bacterial/viral models .

How can computational methods enhance understanding of its structure-activity relationships (SAR)?

Level: Advanced
Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like kinase domains.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity data .

What methodologies address stability and degradation under physiological conditions?

Level: Advanced
Answer:

  • Forced degradation studies : Expose the compound to pH 1–10, UV light, and 40°C/75% RH. Monitor via:
    • HPLC-MS : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
    • LC-NMR : Characterize degradants structurally.
  • Stabilization strategies : Use lyophilization or cyclodextrin encapsulation to enhance shelf life .

How can researchers validate computational predictions of its pharmacokinetic properties?

Level: Advanced
Answer:

  • In vitro assays :
    • Caco-2 cells : Measure permeability (Papp) to predict oral absorption.
    • Microsomal stability : Assess hepatic metabolism using rat liver microsomes.
  • In vivo models : Administer radiolabeled compound to rodents; quantify bioavailability via plasma LC-MS/MS .

What strategies mitigate toxicity risks in preclinical development?

Level: Advanced
Answer:

  • AMES test : Screen for mutagenicity using Salmonella typhimurium strains.
  • hERG assay : Evaluate cardiac toxicity risks via patch-clamp electrophysiology.
  • Cytotoxicity profiling : Test against HEK293 and HepG2 cells to identify organ-specific risks .

How should contradictory data from different research groups be reconciled?

Level: Advanced
Answer:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values).
  • Collaborative validation : Reproduce experiments in a shared lab with controlled reagents and protocols.
  • Machine learning : Train models on heterogeneous datasets to identify confounding variables (e.g., solvent polarity) .

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